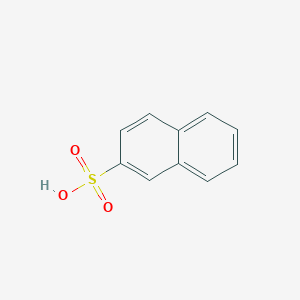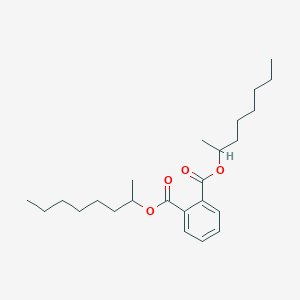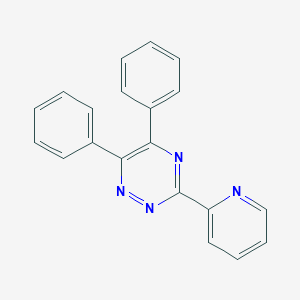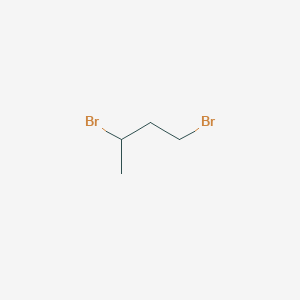
1,3-Dibromobutane
説明
Synthesis Analysis
The synthesis of 1,3-Dibromobutane typically involves the halogenation of butane, where bromine atoms are introduced at the 1 and 3 positions of the butane molecule. This process can be achieved through direct bromination under specific conditions that favor the addition of bromine atoms to the desired positions on the butane backbone.
Molecular Structure Analysis
Vibrational analysis of 1,3-dibromobutane has revealed its existence in multiple conformers, indicative of its flexible molecular structure. Infrared and Raman spectroscopy studies have identified distinct C-Br stretch bands, reflecting the compound's conformational diversity. This flexibility in structure plays a critical role in its reactivity and applications in organic synthesis (Crowder & Smith, 1979).
Chemical Reactions and Properties
1,3-Dibromobutane is involved in various chemical reactions, including dehydrobromination to yield corresponding 1,3-butadienes. This reaction pathway is significant for synthesizing butadiene derivatives, highlighting the compound's utility in producing industrially and pharmaceutically relevant molecules. The reaction mechanism often involves an anti elimination-type mechanism, demonstrating the compound's chemical versatility (Rabinovich & Shakked, 1978).
Physical Properties Analysis
1,3-Dibromobutane's physical properties, such as melting and boiling points, density, and solubility, are determined by its molecular structure. The presence of bromine atoms significantly influences its physical characteristics, making it denser and more polar than its non-halogenated counterparts. These properties affect its behavior in chemical reactions and its application in synthesis.
Chemical Properties Analysis
The chemical properties of 1,3-Dibromobutane, including its reactivity towards nucleophiles, are central to its use in organic synthesis. Its ability to participate in substitution reactions makes it a valuable reagent for introducing alkyl chains with functional groups in strategic positions. Furthermore, its involvement in the formation of spiro compounds and its reactivity under various conditions underscore its importance in synthetic organic chemistry (Galvez, Angers, & Canonne, 1994).
科学的研究の応用
1,3-Dibromobutane is a chemical compound with the formula C4H8Br2. Its molecular weight is 215.914 . It’s used in various scientific fields, particularly in chemistry for the synthesis of other compounds .
The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for 1,3-Dibromobutane . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, and heat capacity at constant pressure as a function of temperature .
-
Chemical Synthesis
-
Molecular Structure Investigation
-
Thermodynamic Property Analysis
- The National Institute of Standards and Technology (NIST) has collected critically evaluated thermodynamic property data for 1,3-Dibromobutane . These data can be used in various fields, such as physical chemistry and chemical engineering, to understand the compound’s behaviors under different conditions .
-
Chemical Synthesis
-
Molecular Structure Investigation
-
Thermodynamic Property Analysis
- The National Institute of Standards and Technology (NIST) has collected critically evaluated thermodynamic property data for 1,3-Dibromobutane . These data can be used in various fields, such as physical chemistry and chemical engineering, to understand the compound’s behaviors under different conditions .
-
Industrial Chemistry
Safety And Hazards
1,3-Dibromobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
特性
IUPAC Name |
1,3-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGUVQDFJHPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870455 | |
| Record name | Butane, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Dibromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19246 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dibromobutane | |
CAS RN |
107-80-2 | |
| Record name | 1,3-Dibromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



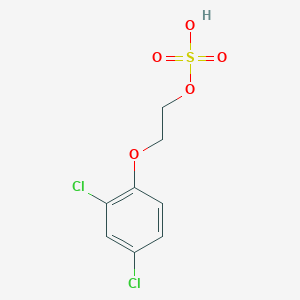
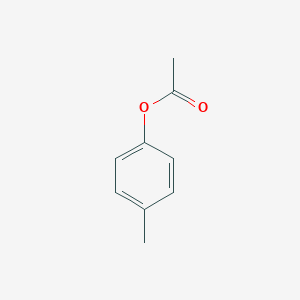
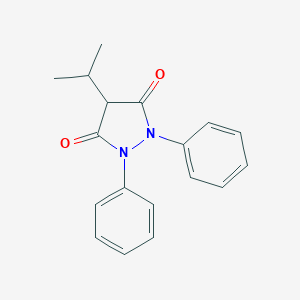
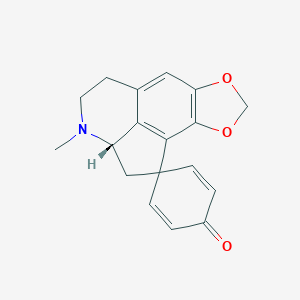
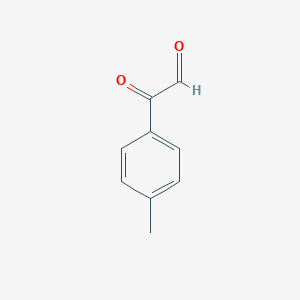
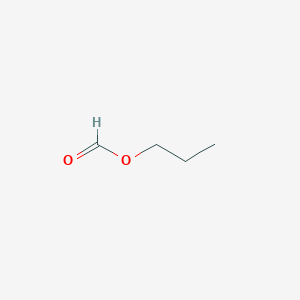
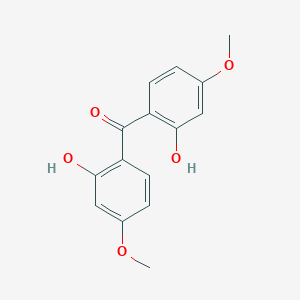
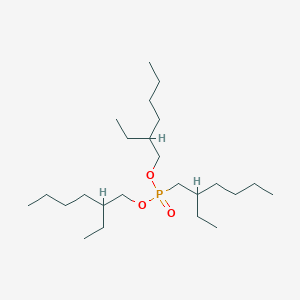
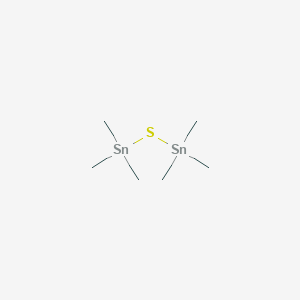
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
